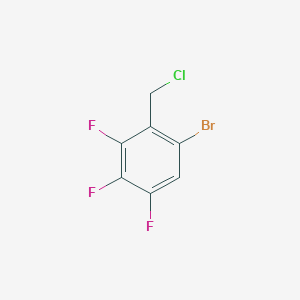

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene” is a chemical compound with the molecular formula C7H6BrCl . It’s a derivative of benzene, where one hydrogen atom is replaced by a bromo group, and another hydrogen atom is replaced by a chloromethyl group .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene” can be analyzed using techniques like FT-Raman and FT-IR spectroscopy . These techniques can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene” include a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a flash point of 109.4±10.5 °C . It also has a molar refractivity of 43.7±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Chemistry

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene and its derivatives serve as crucial intermediates in the synthesis of various compounds. The compound undergoes selective defluorination and azidation reactions to form triazides. These triazides are considered valuable for their potential use as photoactive cross-linking reagents in polymer chemistry. They also serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Organometallic Chemistry

The compound demonstrates its versatility in organometallic chemistry. It is used as a substrate for functionalization reactions, where bromine is introduced into various positions of the molecule. This functionalization is achieved by employing novel organometallic recipes like deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

Material Science and Liquid Crystal Production

Derivatives of 1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene are used in the synthesis of compounds that have applications in material science, particularly in the production of liquid crystals. These compounds, when introduced into the basic formula of liquid crystals, can significantly improve birefringence (Δn) and reduce the threshold voltage (Vth), enhancing the performance of liquid crystal displays (Hang De-y, 2013).

Catalysis and Organic Transformations

This compound is also pivotal in various organic transformations. For instance, it is used in bromination reactions of aromatic compounds, serving as an intermediate in the synthesis of biologically active peptides and fluorescent reagents. The continuous-flow system developed for the synthesis of derivatives like 2,4,5-trifluorobromobenzene showcases its efficiency and ease of handling, allowing for the rapid synthesis of these compounds in high yields (Deng et al., 2016).

Eigenschaften

IUPAC Name |

1-bromo-2-(chloromethyl)-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-1-5(10)7(12)6(11)3(4)2-9/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUROJDBDNJGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CCl)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)

![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)